2-[(2E)-2-benzylidenehydrazinyl]-1,3-benzoxazole
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Overview
Description
2-[(Z)-2-(phenylmethylidene)hydrazin-1-yl]-1,3-benzoxazole is a chemical compound with a complex structure that includes a benzoxazole ring and a phenylmethylidene hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-2-(phenylmethylidene)hydrazin-1-yl]-1,3-benzoxazole typically involves the condensation of 2-hydrazinyl-1,3-benzoxazole with benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-2-(phenylmethylidene)hydrazin-1-yl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The benzoxazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole derivatives with different functional groups, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2-[(Z)-2-(phenylmethylidene)hydrazin-1-yl]-1,3-benzoxazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(Z)-2-(phenylmethylidene)hydrazin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2E)-2-(phenylmethylidene)hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one
- 2-[(2Z)-2-(phenylmethylidene)hydrazin-1-yl]-1,3-benzoxazole
Uniqueness
2-[(Z)-2-(phenylmethylidene)hydrazin-1-yl]-1,3-benzoxazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C14H11N3O |
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Molecular Weight |
237.26 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C14H11N3O/c1-2-6-11(7-3-1)10-15-17-14-16-12-8-4-5-9-13(12)18-14/h1-10H,(H,16,17)/b15-10+ |
InChI Key |
CEWLTJQGIPIEPF-XNTDXEJSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC2=NC3=CC=CC=C3O2 |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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